molecular formula C5H3N3O2 B1273532 Furan-2-carbonyl azide CAS No. 20762-98-5

Furan-2-carbonyl azide

Cat. No.: B1273532
CAS No.: 20762-98-5
M. Wt: 137.1 g/mol
InChI Key: YKSPDHDZLUZVDJ-UHFFFAOYSA-N
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Description

Furan-2-carbonyl azide is an organic compound that belongs to the class of azides. It is derived from furan, a heterocyclic aromatic compound containing one oxygen atom in its five-membered ring. This compound is known for its reactivity and is often used in organic synthesis, particularly in the preparation of isocyanates through the Curtius rearrangement .

Biochemical Analysis

Biochemical Properties

Furan-2-carbonyl azide plays a significant role in biochemical reactions, particularly in the synthesis of nitrogen-linked heteroaryls through the Curtius Rearrangement. This compound interacts with various enzymes and proteins, facilitating the formation of isocyanates, which are essential intermediates in organic synthesis . The interaction of this compound with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, influencing metabolic pathways and cellular functions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the expression of genes involved in metabolic pathways and stress responses . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to isocyanates through the Curtius Rearrangement. This process is facilitated by the interaction of the compound with enzymes and other biomolecules, leading to the formation of reactive intermediates . These intermediates can bind to proteins and other biomolecules, influencing their activity and function. The compound’s ability to inhibit or activate enzymes can result in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound can degrade into various by-products, which may have different effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, depending on the conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and damage to other organs . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 to form reactive intermediates . These intermediates can participate in further biochemical reactions, influencing metabolic flux and the levels of metabolites in cells. The compound’s interaction with metabolic enzymes can lead to changes in the activity of key pathways, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s localization can impact its activity and function, as well as its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Furan-2-carbonyl azide can be synthesized via the chlorination of furoic acid using thionyl chloride, followed by the reaction with sodium azide . The process involves the following steps:

    Chlorination: Furoic acid is treated with thionyl chloride to form furan-2-carbonyl chloride.

    Azidation: The resulting furan-2-carbonyl chloride is then reacted with sodium azide to yield this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less commonly reported. the principles of chlorination and azidation can be scaled up with appropriate safety measures due to the hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: Furan-2-carbonyl azide primarily undergoes the Curtius rearrangement, a reaction that converts the azide into an isocyanate upon heating . This reaction is significant in organic synthesis for the preparation of various isocyanates, which are valuable intermediates in the production of polyurethanes and other polymers.

Common Reagents and Conditions:

Major Products:

    Isocyanates: The primary product of the Curtius rearrangement.

    Amines, Amides, Carbamates: Secondary products formed through hydrolysis of the isocyanate.

Scientific Research Applications

Furan-2-carbonyl azide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Furan-2-carbonyl azide is unique due to the presence of the oxygen atom in the furan ring, which imparts different electronic properties compared to its sulfur and selenium analogs. This difference can influence the reactivity and stability of the compound, making it suitable for specific synthetic applications.

Properties

IUPAC Name

furan-2-carbonyl azide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2/c6-8-7-5(9)4-2-1-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSPDHDZLUZVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393834
Record name furan-2-carbonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20762-98-5
Record name furan-2-carbonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction pathway of Furan-2-carbonyl azide and what are its synthetic applications?

A1: this compound readily undergoes a Curtius rearrangement upon heating, leading to the formation of furanyl isocyanate [, ]. This reactive intermediate is valuable for synthesizing various 2-amido substituted furans. For instance, reacting furanyl isocyanate with Grignard reagents or higher order cyanocuprates yields the desired 2-amido substituted furan derivatives []. This method offers a straightforward route to diverse furan-based compounds.

Q2: Besides the Curtius rearrangement, are there other synthetic routes to 2-amido substituted furans explored in the research?

A2: Yes, the research highlights two additional methods []:

    Q3: Why is the synthesis of 2-amido substituted furans of particular interest in chemical research?

    A3: Furans, particularly those with substitutions at the 2-position, are important building blocks for various applications. They are found in pharmaceuticals, polymers, and specialty chemicals []. The described methods for synthesizing 2-amido substituted furans offer efficient routes to these valuable compounds, enabling further research and development in these areas.

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